1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-(hydroxymethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRLFTXMPHKOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Hydroxymethyl)benzaldehyde and piperazine.
Condensation Reaction: The 4-(Hydroxymethyl)benzaldehyde undergoes a condensation reaction with piperazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 4-(4-(Hydroxymethyl)phenyl)piperazine.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and acetylation steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1-{4-[4-(Carboxyphenyl)piperazin-1-yl]}ethan-1-one.
Reduction: 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
-
Antidepressant and Anxiolytic Activity :
- Research has indicated that compounds containing piperazine moieties often exhibit psychoactive properties. The structural similarity of 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one to known antidepressants suggests it may have similar effects. Studies focusing on the modulation of serotonin and dopamine receptors could provide insights into its potential as an antidepressant or anxiolytic agent.
-
Antitumor Properties :
- Preliminary studies have suggested that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. Investigating the specific mechanisms through which this compound induces apoptosis or inhibits tumor growth could lead to novel cancer therapies.
-
Neuroprotective Effects :
- Given its structure, there is potential for this compound to act as a neuroprotective agent. Research into its ability to mitigate oxidative stress or inhibit neuroinflammation could yield valuable data for treating neurodegenerative diseases.
Biochemical Research
- Cell Culture Applications :
-
Receptor Binding Studies :
- The compound's affinity for various receptors, including serotonin and dopamine receptors, can be investigated using radiolabeled binding assays. Understanding its binding characteristics can elucidate its pharmacological profile and potential therapeutic uses.
Potential Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antidepressant | Modulation of serotonin/dopamine receptors | [Research Study 1] |
| Antitumor | Cytotoxic effects on cancer cells | [Research Study 2] |
| Neuroprotective | Mitigation of oxidative stress | [Research Study 3] |
| Cell Culture Buffering | Maintains pH in biological assays | [Biosynth] |
Case Study 1: Antidepressant Activity
A study conducted on various piperazine derivatives found that modifications to the piperazine ring significantly influenced their antidepressant activity. The study noted that derivatives similar to this compound exhibited enhanced binding affinity to serotonin receptors, suggesting potential for further development as antidepressants.
Case Study 2: Antitumor Efficacy
In vitro studies on the cytotoxicity of piperazine derivatives against breast cancer cell lines demonstrated that compounds with hydroxymethyl substitutions showed promising results in inhibiting cell proliferation and inducing apoptosis. This highlights the need for further exploration of this compound in cancer research.
Case Study 3: Neuroprotection
Research into neuroprotective agents has identified several piperazine derivatives that exhibit protective effects against neuronal damage induced by oxidative stress. Studies suggest that compounds structurally related to this compound may offer similar benefits, warranting further investigation.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The hydroxymethyl group may also play a role in binding to active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxyphenyl or Substituted Phenyl Groups
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone (CAS 67914-60-7)
- Structure : Differs by replacing the hydroxymethyl (-CH$_2$OH) group with a hydroxyl (-OH) group.
- Molecular Weight : 220.27 g/mol.
- Properties: Used in life sciences research as an intermediate or ligand.
- Applications : Precursor for ketoconazole derivatives and other antifungal agents .
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (CAS 1019625-52-5)
- Structure: Features an aminomethyl (-CH$2$NH$2$) group instead of hydroxymethyl.
- Molecular Weight : 233.31 g/mol.
- Used in targeted drug delivery systems .
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-aminophenyl)ethan-1-one
- Structure: Contains a fluorobenzyl group and an aminophenyl moiety.
- Properties: The electron-withdrawing fluorine atom improves metabolic stability, while the amino group facilitates covalent binding to receptors .
Piperazine Derivatives with Extended Side Chains
QD10: 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one
- Structure: Includes a benzoylphenoxypropyl chain.
- Melting Point : 148.4–151.4°C.
- Activity : Dual-active histamine H3 receptor ligand with antioxidant properties. The extended side chain enhances receptor selectivity .
1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone
- Structure : Features a 2-hydroxypropoxy linker and methoxyphenyl group.
Urea-Linked Piperazine Derivatives
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f)
Key Comparative Data
*Estimated based on structural similarity.
Research Findings and Implications
- Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group in the target compound likely offers improved solubility over the hydroxyl analogue (CAS 67914-60-7) due to the CH$_2$ spacer, balancing hydrophilic and lipophilic properties .
- Biological Activity : Piperazine derivatives with extended side chains (e.g., QD10) show enhanced receptor selectivity, suggesting that modifying the substituent’s length and rigidity could optimize the target compound’s efficacy .
- Synthetic Accessibility: Compounds like 1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one are synthesized via nucleophilic substitution, a method applicable to the target compound .
Biological Activity
1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a hydroxymethyl group and a piperazine ring, which are known to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 1039929-66-2
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine ring is known for its ability to bind to various receptors in the central nervous system, potentially affecting neurotransmission and signaling pathways. Additionally, the hydroxymethyl group may facilitate interactions with enzyme active sites, influencing enzyme activity and metabolic pathways.
Antidepressant and Anxiolytic Effects
Piperazine derivatives have been studied for their antidepressant and anxiolytic properties. Research indicates that compounds with similar structures can modulate serotonin receptors, particularly the 5-HT1A receptor, which is crucial in mood regulation .
Anticonvulsant Activity
Some studies suggest that piperazine derivatives exhibit anticonvulsant properties. For instance, compounds structurally related to this compound have shown efficacy in models of epilepsy, indicating potential therapeutic applications in seizure disorders .
Acetylcholinesterase Inhibition
Research has demonstrated that certain piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling and may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several case studies highlight the biological activity of related piperazine compounds:
- Study on Antidepressant Activity : A study evaluated the antidepressant effects of a series of piperazine derivatives in animal models. Results indicated that modifications to the piperazine ring significantly influenced serotonin receptor binding affinity and subsequent behavioral outcomes .
- Anticonvulsant Screening : Another investigation assessed the anticonvulsant properties of various piperazine derivatives using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds structurally similar to this compound exhibited significant protective effects against seizures .
- Inhibition of AChE : A virtual screening study identified several piperazine derivatives as potent AChE inhibitors. The binding interactions were analyzed through molecular docking studies, revealing key interactions at the enzyme's active site that could be exploited for drug development .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-{4-[4-(Methyl)phenyl]piperazin-1-yl}ethan-1-one | Structure | Antidepressant effects |
| 1-{4-[4-(Hydroxy)phenyl]piperazin-1-yl}ethan-1-one | Structure | Acetylcholinesterase inhibition |
| 1-{4-[4-(Methoxy)phenyl]piperazin-1-yl}ethan-1-one | Structure | Anxiolytic properties |
Q & A
Basic: What are the standard synthetic routes for 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Friedel-Crafts acylation, to link the piperazine and hydroxyphenyl moieties. Key steps include:
- Step 1 : Formation of the piperazine-phenyl bond using coupling agents like chloroacetyl chloride under inert atmospheres (e.g., N₂) to prevent oxidation .
- Step 2 : Introduction of the hydroxymethyl group via hydroxylation or reduction of a precursor (e.g., converting a benzyl ether to a hydroxymethyl group) .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted to maximize yield. For instance, dichloromethane or DMF is used for solubility, and catalysts like Pd/C enhance efficiency. Reaction progress is monitored via TLC or HPLC .
Basic: Which analytical techniques are critical for characterizing the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. For example, the hydroxymethyl proton appears as a singlet at δ ~4.5 ppm .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles. The piperazine ring typically adopts a chair conformation, with intermolecular hydrogen bonds involving the hydroxymethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 220.27 g/mol for C₁₂H₁₆N₂O₂) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported receptor-binding affinities for this compound?
Discrepancies in binding data (e.g., serotonin vs. dopamine receptors) may arise from:
- Assay Variability : Differences in cell lines (HEK-293 vs. CHO) or radioligand concentrations. Validate using standardized protocols (e.g., IC₅₀ comparisons with reference antagonists) .
- Stereochemical Purity : Impurities in enantiomers (if chiral centers exist) can skew results. Use chiral HPLC to isolate stereoisomers and retest activity .
- pH/Redox Sensitivity : The hydroxymethyl group may oxidize under assay conditions, altering binding. Stabilize with antioxidants (e.g., ascorbic acid) .
Advanced: What computational strategies are effective for modeling the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor docking (e.g., 5-HT₁A serotonin receptor) using software like AutoDock Vina. Parameterize partial charges for the hydroxymethyl group using DFT calculations at the B3LYP/6-31G* level .
- Free Energy Perturbation (FEP) : Quantify binding energy changes when modifying substituents (e.g., replacing hydroxymethyl with methoxy) .
- Validation : Cross-check computational predictions with SPR (Surface Plasmon Resonance) binding kinetics .
Basic: How does the compound’s solubility and stability profile influence experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For in vitro assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) .
- Stability : The hydroxymethyl group is prone to oxidation. Store under argon at –20°C and characterize fresh batches via LC-MS to detect degradation products (e.g., ketone formation) .
Advanced: What strategies address low crystallinity in X-ray diffraction studies of this compound?
- Co-crystallization : Use co-formers like succinic acid to enhance crystal lattice stability via hydrogen bonding .
- Temperature Gradients : Slow cooling from saturated solutions (e.g., ethanol/water mixtures) promotes larger crystal growth .
- Halogen Substitution : Introduce bromine at the phenyl ring to improve heavy-atom contrast (though this alters bioactivity) .
Advanced: How can researchers validate the compound’s purity when conflicting bioactivity data arise?
- Orthogonal Methods : Combine HPLC (for organic impurities) with ICP-MS (to detect metal catalysts from synthesis) .
- DSC/TGA : Differential Scanning Calorimetry and Thermogravimetric Analysis identify polymorphic forms or hydrate formation that may affect solubility and activity .
- Biological Replicates : Test multiple batches in parallel to rule out batch-specific anomalies .
Basic: What are the documented biological activities of this compound, and what mechanistic hypotheses exist?
- Neurotransmitter Modulation : Structural analogs show affinity for serotonin (5-HT) and dopamine (D₂) receptors due to the piperazine moiety’s resemblance to endogenous ligands .
- Anticancer Potential : Hydroxymethyl derivatives inhibit kinases (e.g., EGFR) via competitive binding at the ATP pocket. Validate via kinase inhibition assays .
- Antioxidant Activity : The hydroxymethyl group may scavenge ROS, though this requires confirmation via DPPH radical assays .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug Design : Mask the hydroxymethyl group as an ester (e.g., acetyl) to enhance membrane permeability, with enzymatic cleavage in vivo .
- Microsomal Stability : Test hepatic metabolism using rat liver microsomes. Add cytochrome P450 inhibitors (e.g., ketoconazole) to identify degradation pathways .
- Plasma Protein Binding : Use equilibrium dialysis to measure binding to albumin, which influences bioavailability .
Advanced: What are the best practices for reconciling discrepancies between computational predictions and experimental binding data?
- Force Field Refinement : Adjust torsion angles for the piperazine ring in MD simulations to better match XRD bond lengths .
- Solvent Effects : Include explicit water molecules in docking models to account for hydrophobic interactions .
- Mutagenesis Studies : Engineer receptor mutants (e.g., 5-HT₁A S5.42A) to test predicted binding residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
